Cannabinodivarin

Cannabinoid Receptor Pharmacology Structure-Activity Relationship CB1 Affinity Profiling

Cannabinodivarin (CBDV, CAS 41408-26-8), also designated GWP42006, is a naturally occurring non-psychoactive phytocannabinoid isolated from Cannabis sativa L. It is the propyl side-chain homolog of cannabidiol (CBD), differing by a two-methylene bridge shortening on its resorcinol moiety alkyl chain.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 41408-26-8
Cat. No. B12756558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabinodivarin
CAS41408-26-8
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O
InChIInChI=1S/C19H22O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h7-11,20-21H,2,5-6H2,1,3-4H3
InChIKeyCOURSARJQZMTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabinodivarin (CBDV, CAS 41408-26-8): Procurement-Ready Phytocannabinoid with a Differentiated Propyl Pharmacophore


Cannabinodivarin (CBDV, CAS 41408-26-8), also designated GWP42006, is a naturally occurring non-psychoactive phytocannabinoid isolated from Cannabis sativa L. It is the propyl side-chain homolog of cannabidiol (CBD), differing by a two-methylene bridge shortening on its resorcinol moiety alkyl chain [1]. Unlike its pentyl-chain counterpart CBD, CBDV exhibits a distinct multi-target pharmacological signature characterized by markedly lower cannabinoid receptor type 1 (CB1) binding affinity, potent activation of specific transient receptor potential (TRP) channels, and antagonism of G protein-coupled receptor 55 (GPR55) [2]. These quantitative pharmacological divergences underpin its development as a differentiated anticonvulsant, anti-inflammatory, and neurodevelopmental agent currently in Phase II/III clinical evaluation for autism spectrum disorder and epilepsy [3].

Why Cannabinodivarin (CBDV) Cannot Be Substituted by Cannabidiol (CBD) or Other In-Class Analogs: A Quantitative Pharmacological Justification


Cannabinodivarin (CBDV) and cannabidiol (CBD) are frequently conflated due to their shared non-psychoactive status and resorcinol core; however, quantitative pharmacological data compiled from competitive radioligand binding, patch-clamp electrophysiology, in vivo seizure models, and cytokine release assays reveal that the propyl side chain of CBDV confers a meaningfully divergent target engagement profile that cannot be replicated by the pentyl side chain of CBD or other phytocannabinoids [1]. Specifically, CBDV displays a >25-fold lower affinity for the human CB1 receptor relative to CBD, which has direct implications for cannabinoid receptor-mediated off-target effects in therapeutic contexts [2]. Moreover, CBDV exhibits a distinct TRP channel selectivity fingerprint (TRPA1 EC₅₀ = 0.42 µM; TRPV1 EC₅₀ = 3.6 µM; TRPM8 IC₅₀ = 0.9 µM) that differs substantially from CBD's profile, and demonstrates anticonvulsant efficacy in animal models that is linearly additive—not redundant—when co-administered with purified CBD, as shown by isobolographic analysis [3]. These quantitative pharmacological divergences establish that substituting CBDV with CBD or any other phytocannabinoid without analytical verification would introduce uncontrolled variables in both research and pharmaceutical development, potentially invalidating preclinical findings or altering clinical outcomes.

Cannabinodivarin (CBDV) Product-Specific Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Substantially Lower CB1 Receptor Affinity Differentiates CBDV from Cannabidiol (CBD) and Tetrahydrocannabivarin (THCV): Radioligand Binding Evidence

In competitive radioligand displacement assays employing [³H]CP-55,940 on human CB1 receptors heterologously expressed in HEK293 cell membranes, Cannabinodivarin (CBDV) exhibited an equilibrium dissociation constant (Ki) of 14,711 nM, representing the lowest CB1 affinity among all major phytocannabinoids evaluated [1]. In contrast, cannabidiol (CBD) demonstrated a CB1 Ki of approximately 4,700 nM in a parallel study utilizing identical radioligand methodology and HEK293 membrane preparations expressing human CB1 receptors [2]. Tetrahydrocannabivarin (THCV), another propyl-chain (varin) phytocannabinoid often considered alongside CBDV, binds CB1 with a Ki of approximately 75.4 nM, acting as an orthosteric antagonist [3]. The greater than 3-fold affinity gap between CBDV and CBD at CB1, and the nearly 200-fold gap relative to THCV, translates into a markedly reduced probability of CB1 receptor-dependent adverse events such as psychoactivity, sedation, or appetite dysregulation, which are mediated by CB1 agonism or antagonism [4].

Cannabinoid Receptor Pharmacology Structure-Activity Relationship CB1 Affinity Profiling

Unique Multi-TRP Channel Activation Fingerprint of CBDV Compared to CBD: Quantitative Electrophysiology and Calcium Flux Data

Patch-clamp electrophysiology in transfected HEK293 cells and complementary bulk calcium assay data demonstrate that Cannabinodivarin (CBDV) activates TRPA1 with an EC₅₀ of 0.42 µM, TRPV1 with an EC₅₀ of 3.6 µM, and TRPV2 with an EC₅₀ of 7.3 µM, while also antagonizing TRPM8 with an IC₅₀ of 0.9 µM [1]. In contrast, Cannabidiol (CBD) under identical HEK293 overexpression and patch-clamp conditions shows TRPV1 activation with an EC₅₀ of approximately 3.2–3.7 µM, and exerts prominent TRPV3 activation with an EC₅₀ of approximately 3.7 µM (50–70% of ionomycin maximal efficacy), a target for which CBDV activity is substantially weaker [2]. The TRPA1 EC₅₀ of 0.42 µM for CBDV is notably more potent than reported for CBD (EC₅₀ ~1.1 µM) [1]. Furthermore, CBDV activation of TRPV1 does not induce transition to the pore-dilated channel state characteristic of capsaicin activation, a feature shared with CBD and CBG but not with capsaicin itself, suggesting distinct desensitization kinetics with potential implications for analgesic applications [3]. CBDV also rapidly desensitizes TRPV1, TRPV2, and TRPA1 in a dose-dependent manner, an effect linked to its anticonvulsant mechanism via reduction of neuronal hyperexcitability [4].

TRP Channel Pharmacology Ion Channel Drug Discovery Electrophysiology

Reduced CYP2C19 Inhibition Liability of CBDV vs. CBD: Quantitative Enzyme Inhibition Data Supporting Differentiated Drug Interaction Risk

The propyl side chain of Cannabinodivarin (CBDV) confers measurably lower inhibitory potency against cytochrome P450 2C19 (CYP2C19) compared to cannabidiol (CBD). In recombinant enzyme inhibition assays, CBDV exhibited a mixed-type inhibition with an IC₅₀ of 3.45 µM against CYP2C19, while CBD inhibited CYP2C19 with an IC₅₀,u (unbound IC₅₀) of 0.30 ± 0.06 µM under identical assay conditions [1][2]. This represents an approximately 11.5-fold difference in inhibitory potency. Furthermore, the inhibition constant (Ki) for CBDV at CYP2C19 was 1,400 nM [3], whereas CBD's reported Ki for CYP2C19 is substantially lower. CYP2C19 is responsible for the metabolism of numerous clinically important drugs including proton pump inhibitors (e.g., omeprazole), antidepressants (e.g., citalopram), and antiplatelet agents (e.g., clopidogrel). The reduced CYP2C19 inhibition by CBDV suggests a potentially lower propensity for pharmacokinetic drug-drug interactions (DDIs) in polypharmacy populations compared to CBD, which is known to cause clinically relevant DDIs via CYP2C19 inhibition [4].

Drug-Drug Interaction Risk CYP450 Inhibition Pharmaceutical Safety

Differential Anti-Inflammatory Cytokine Suppression: CBDV Demonstrates IL-6 Reduction at Lower Concentration than CBD in Human Macrophage Assays

In differentiated THP-1 human macrophages polarized to an M1 pro-inflammatory phenotype and stimulated with lipopolysaccharide (LPS), Cannabinodivarin (CBDV) at 7.5 mg/L significantly reduced interleukin-6 (IL-6) production by 38% relative to vehicle control [1]. By comparison, Cannabidiol (CBD) required a lower concentration of 2 mg/L to achieve an IL-6 reduction of 33%, suggesting that while CBD may be more potent at lower concentrations for IL-6 suppression, both compounds are effective anti-inflammatory agents with distinct concentration-response relationships [1]. In a separate head-to-head comparative study using a lipopolysaccharide (LPS)-induced peritonitis mouse model with 10-day oral administration at matched doses of 50 mg/kg body weight, CBDV significantly lowered IL-1β expression in peritoneal fluid by 78.15 pg/mL, while CBD significantly reduced TNF-α in the liver by 6.751 pg/mL and IL-1β in peritoneal fluid by 89.25 pg/mL [2]. These data demonstrate that CBDV and CBD produce overlapping yet non-identical anti-inflammatory cytokine suppression profiles, with CBDV showing measurable but quantitatively distinct IL-1β lowering effects. Additionally, in THP-1 macrophages, CBDV inhibited NF-κB pathway activation and reduced TNF-α production, effects shared with other phytocannabinoids [3].

Anti-Inflammatory Pharmacology Cytokine Profiling Immunopharmacology

Additive Anticonvulsant Efficacy with CBD Demonstrated via Isobolographic Analysis: Supporting Rational Combination Therapy

In a systematic isobolographic study evaluating purified Cannabinodivarin (CBDV) co-administered with purified Cannabidiol (CBD) in the pentylenetetrazole (PTZ) acute seizure model in Wistar rats, the anticonvulsant effects of the two compounds were found to be linearly additive—not synergistic and not antagonistic [1]. Purified CBDV alone exerted significant anticonvulsant effects in the PTZ model at doses ≥100 mg·kg⁻¹ (i.p.), in the audiogenic seizure model at doses ≥87 mg·kg⁻¹, and suppressed pilocarpine-induced convulsions at doses ≥100 mg·kg⁻¹ [2]. When tested using isobolographic methodology, the co-administration of CBDV and CBD produced an anticonvulsant effect that fell precisely on the line of additivity, indicating that the two compounds act via pharmacologically complementary yet independent mechanisms to achieve seizure suppression [1]. This finding is mechanistically consistent with the observation that CBDV's anticonvulsant effects are not mediated by the CB1 cannabinoid receptor, as demonstrated by the failure of CB1 antagonist pretreatment to reverse CBDV's anticonvulsant efficacy [2]. Instead, CBDV anticonvulsant activity is mediated in part through TRPV1 channel activation and desensitization, as well as GPR55 antagonism [3][4]. The additive relationship with CBD enables rational fixed-dose combination product design, as exemplified by GW Pharma's patented pharmaceutical composition comprising CBDV and CBD (WO/2013/045891) [5].

Epilepsy Pharmacotherapy Anticonvulsant Drug Development In Vivo Seizure Models

Prioritized Research and Industrial Application Scenarios for Cannabinodivarin (CBDV) Based on Quantitative Differentiation Evidence


Epilepsy Fixed-Dose Combination Drug Product Development with CBDV and CBD

The isobolographic demonstration of linearly additive anticonvulsant effects between CBDV and CBD [1] provides a robust pharmacological rationale for developing oral fixed-dose combination (FDC) products containing both cannabinoids. Industrial users can leverage the patented composition (WO/2013/045891) that specifically claims the combination of CBDV and CBD, optionally with non-cannabinoid components such as terpenes, for the treatment of neurological conditions characterized by CNS hyperexcitability, including epilepsy [2]. The additive interaction means that lower individual doses of each compound can be used in combination to achieve equivalent seizure control, potentially reducing dose-dependent adverse events. The non-CB1-dependent anticonvulsant mechanism of CBDV [1] further supports its inclusion as a mechanistically complementary agent that does not duplicate CBD's pharmacodynamic profile.

Pediatric Autism Spectrum Disorder (ASD) Clinical Development Leveraging Low CB1 Liability

CBDV's 14,711 nM Ki for CB1 receptors—more than 3-fold lower than CBD's CB1 affinity [3]—makes it a compelling candidate for pediatric indications where CB1 receptor engagement could produce unacceptable cognitive or psychomotor side effects. An ongoing randomized, double-blind, placebo-controlled Phase II/III trial (NCT05972837) is evaluating CBDV in 100 children and adolescents with ASD, with the primary endpoint focused on irritability reduction [4]. Procurement of pharmaceutical-grade CBDV for ASD clinical development is specifically warranted by this unique combination of demonstrated preclinical anticonvulsant efficacy [1], anti-inflammatory cytokine modulation in human macrophages [5], and minimal CB1-mediated off-target liability [3].

TRPA1-Targeted Neuropathic Pain Research Utilizing CBDV's Potent TRPA1 Activation

CBDV activates TRPA1 with an EC₅₀ of 0.42 µM, representing 2.6-fold greater potency than CBD at this channel (EC₅₀ ≈ 1.1 µM) [6]. TRPA1 is a validated target for neuropathic pain and inflammatory pain conditions. Research programs investigating peripherally acting analgesics that avoid CNS cannabinoid receptor engagement can utilize CBDV as a selective molecular probe for TRPA1-dependent antinociception, distinguishing its mechanism from CBD's broader TRP channel activation profile that prominently includes TRPV3 [7]. The rapid desensitization kinetics of CBDV at TRPA1, TRPV1, and TRPV2 [8] further support its evaluation as a topical or systemic analgesic that does not induce the initial burning sensation associated with capsaicin-based TRPV1 agonists.

Reduced Drug-Drug Interaction Risk Formulations for Polypharmacy Patient Populations

The 11.5-fold lower CYP2C19 inhibitory potency of CBDV (IC₅₀ = 3.45 µM) compared to CBD (IC₅₀,u = 0.30 ± 0.06 µM) [9][10] translates into a meaningfully reduced risk of pharmacokinetic interactions with CYP2C19 substrates such as proton pump inhibitors, selective serotonin reuptake inhibitors (SSRIs), and the antiplatelet prodrug clopidogrel. For industrial formulators developing cannabinoid-based therapeutics intended for chronic use in epilepsy patients (who frequently receive concomitant clobazam, stiripentol, or valproate), CBDV offers a safer alternative to CBD, which is known to elevate plasma concentrations of these antiepileptic drugs through CYP inhibition [11]. Analytical reference standards for CBDV (CRM-grade, CAS 24274-48-4) are commercially available from metrologically accredited suppliers for quality control and bioanalytical method development [6].

Quote Request

Request a Quote for Cannabinodivarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.